6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
6-amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-9-3-1-7(2-4-9)10-5-8(12(16)17)6-15-11(10)14/h1-6H,(H2,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVANSXPUFRFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=CC(=C2)C(=O)O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801208415 | |
| Record name | 3-Pyridinecarboxylic acid, 6-amino-5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426958-49-7 | |
| Record name | 3-Pyridinecarboxylic acid, 6-amino-5-(4-chlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426958-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-amino-5-(4-chlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801208415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Multi-Step One-Pot Synthesis Using Sequential Catalysis
A promising approach involves adapting the one-pot two-step catalytic strategy reported for 6-amino-2-pyridone-3,5-dicarbonitrile derivatives . In this method, betaine and guanidine carbonate are employed as sequential catalysts to facilitate:
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Knoevenagel condensation : Reaction of 4-chlorobenzaldehyde with malononitrile to form 4-(4-chlorophenyl)-2-cyanocinnamomitrile.
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Cyclization : Addition of cyanoacetamide derivatives to construct the pyridine ring, followed by hydrolysis to yield the carboxylic acid group.
Key optimizations include:
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Catalyst selection : Betaine (10 mol%) for the condensation step (15 min, 100% conversion) , followed by guanidine carbonate (10 mol%) for cyclization (10 min, 100% conversion) .
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Solvent system : Methanol enables efficient mixing and prevents byproduct formation.
Reaction conditions and yields for analogous systems are summarized below:
| Step | Catalyst | Time | Conversion | Key Intermediate |
|---|---|---|---|---|
| 1 | Betaine | 15 min | 100% | 4-(4-chlorophenyl)-2-cyanocinnamomitrile |
| 2 | Guanidine carbonate | 10 min | 100% | Pyridine-3-carbonitrile derivative |
This method’s advantage lies in its scalability and avoidance of intermediate isolation, though the hydrolysis step to convert nitriles to carboxylic acids requires further optimization.
Diazotization-Chlorination Strategy for Aryl Functionalization
The preparation of chlorinated pyridinecarboxylic acids, as demonstrated in CN104649965A , offers insights into introducing the 4-chlorophenyl group. The protocol involves:
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Diazotization : Treatment of aminopyridine precursors with nitrous acid to generate diazonium salts.
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Sandmeyer reaction : Replacement of the amino group with chlorine using CuCl, followed by Suzuki coupling to introduce the 4-chlorophenyl group.
Critical parameters include:
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Temperature control : Diazotization at -5°C to 50°C prevents decomposition .
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Chlorinating agents : CuCl in HCl/ethanol achieves regioselective chlorination at the 5-position.
For example:
Subsequent Suzuki-Miyaura coupling with 4-chlorophenylboronic acid introduces the aryl group . This method, however, risks over-chlorination and requires stringent purification.
Cyclocondensation of Pre-Functionalized Intermediates
A third route, inspired by pyrazolo[1,5-a]pyridine syntheses , employs cyclocondensation reactions to assemble the pyridine core with pre-installed substituents:
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Formation of enaminonitriles : Reacting 4-chlorophenylacetonitrile with ethyl cyanoacetate yields a β-enaminonitrile.
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Ring closure : Treatment with ammonium acetate in acetic acid generates the pyridine ring, with simultaneous introduction of the amino group.
Reaction optimization highlights:
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Solvent effects : Ethanol promotes cyclization without side reactions .
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Acid catalysis : Acetic acid (2 equiv) enhances reaction rate and yield (34–74% for analogous systems) .
This method’s modularity allows for late-stage functionalization but may necessitate protecting groups for the carboxylic acid moiety.
Hydrolysis of Nitrile Precursors
The hydrolysis of cyano groups to carboxylic acids, as detailed in CN1803772A , provides a pathway to install the 3-carboxylic acid group:
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Nitrile synthesis : Reaction of 2-chloro-5-nitrapyrin with sulfuric acid yields 6-chloropyridine-3-carbonitrile .
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Hydrolysis : Heating with aqueous NaOH converts the nitrile to carboxylic acid.
Optimized conditions include:
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Acid concentration : Sulfuric acid (3:1 ratio to nitrapyrin) ensures complete conversion .
-
Temperature : Hydrolysis at 110–120°C avoids decarboxylation .
For instance:
Yields exceeding 90% are achievable, though the method requires careful pH control during workup .
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation products include nitro derivatives.
- Reduction products include alcohols.
- Substitution products vary depending on the nucleophile used .
Scientific Research Applications
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Substituent Variations at Position 6
The amino group at position 6 distinguishes this compound from analogs with alternative substituents. For example:
- 6-Chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid (CAS: N/A) replaces the amino group with a chloro substituent, likely altering electronic properties and hydrogen-bonding capacity. This substitution may reduce nucleophilicity and affect interactions with biological targets .
Table 1: Impact of Position 6 Substituents
| Compound | Position 6 Substituent | Key Properties |
|---|---|---|
| 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid | -NH₂ | Enhanced hydrogen bonding |
| 6-Chloro-5-(4-chlorophenyl)pyridine-3-carboxylic acid | -Cl | Increased lipophilicity |
| 6-Amino-5-(hydroxymethyl)pyridine-3-carboxylic acid | -CH₂OH | Higher hydrophilicity |
Variations in Aromatic Substituents
The 4-chlorophenyl group at position 5 is critical for steric and electronic effects:
- 5-Chloro-6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS: 1297536-44-7) introduces a ketone group at position 2, which may stabilize enol tautomers and modify binding affinities in enzymatic pockets .
- 6-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid (CAS: 1261932-98-2) substitutes the 4-chlorophenyl group with a 3-chloro-5-fluorophenyl moiety, altering steric bulk and electronic distribution. Fluorine’s electronegativity could enhance metabolic stability .
Table 2: Aromatic Substituent Effects
| Compound | Aromatic Substituent | Potential Impact |
|---|---|---|
| This compound | 4-chlorophenyl | Balanced lipophilicity and bulk |
| 6-(3-Chloro-5-fluorophenyl)pyridine-3-carboxylic acid | 3-chloro-5-fluorophenyl | Enhanced metabolic stability |
| 4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid | Polysubstituted phenyl | Herbicidal activity (non-crop use) |
Functional Group Modifications
- 2-Amino-4-pyridinecarboxylic acid (CAS: 13362-28-2) lacks the 4-chlorophenyl group, reducing steric hindrance and possibly increasing rotational freedom, which could influence binding kinetics .
Biological Activity
6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10ClN2O2
- Molecular Weight : 250.67 g/mol
- IUPAC Name : this compound
This structure allows for various interactions with biological targets, primarily through its amino and carboxylic acid functional groups.
The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. It has been investigated for:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial in therapeutic contexts where enzyme modulation can lead to desired pharmacological effects.
- Receptor Modulation : It has potential as a receptor modulator, influencing signaling pathways that are critical in various diseases, including cancer and inflammation .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- In Vitro Studies : The compound exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values for these cell lines were reported to be in the range of 0.87–12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil .
- Mechanism of Action : The compound induces apoptosis in cancer cells, as evidenced by increased levels of caspase 9, a key marker of programmed cell death. In treated MCF-7 cells, caspase 9 levels reached 27.13 ± 0.54 ng/mL, compared to lower levels in control groups .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have also been explored:
- COX-2 Inhibition : It has been shown to effectively inhibit COX-2 activity, a critical enzyme involved in inflammation. The IC50 values for COX-2 inhibition were comparable to known anti-inflammatory drugs like celecoxib .
Case Studies and Research Findings
Several case studies underscore the therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study tested the compound against multiple cancer cell lines (MCF-7, T47D, MDA-MB-468) and found that it exhibited superior antiproliferative activity compared to traditional chemotherapeutics like Abemaciclib .
- Evaluation of Toxicity : In toxicity assessments conducted on Kunming mice, no acute toxicity was observed at concentrations up to 2000 mg/kg, suggesting a favorable safety profile for further development .
Data Table: Biological Activity Summary
| Biological Activity | Observed Effects | IC50 Values (μM) |
|---|---|---|
| Anticancer (MCF-7) | Induces apoptosis | 0.87 – 12.91 |
| Anticancer (MDA-MB-231) | Growth inhibition | 1.75 – 9.46 |
| COX-2 Inhibition | Anti-inflammatory effects | Comparable to celecoxib |
| Acute Toxicity (Kunming mice) | No observed toxicity up to 2000 mg/kg | - |
Q & A
Q. What are the recommended synthetic routes for 6-Amino-5-(4-chlorophenyl)pyridine-3-carboxylic acid, and how do reaction conditions influence yield?
A common method involves a multi-step synthesis starting with condensation of 4-chlorobenzaldehyde and 2-aminopyridine, followed by cyclization and functional group modifications. Catalysts like palladium or copper and solvents such as DMF or toluene are critical for optimizing yield and purity. Reaction temperature (typically 80–120°C) and pH control during cyclization significantly impact intermediate stability. Post-synthesis purification via recrystallization or column chromatography is advised .
Q. Which analytical techniques are most effective for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic proton environments.
- HPLC-MS for purity assessment (>95% is standard for research-grade material).
- FT-IR to identify carboxylic acid (–COOH) and amine (–NH₂) functional groups.
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Q. How does the para-chlorophenyl substituent influence the compound’s physicochemical properties?
The electron-withdrawing chlorine atom enhances the compound’s stability via resonance effects, increasing its lipophilicity (logP ~2.5–3.0). This substitution also impacts solubility, requiring polar aprotic solvents (e.g., DMSO) for biological assays. Computational modeling (DFT) can predict electronic effects on reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent concentrations). To mitigate:
- Standardize solvent controls (e.g., ≤0.1% DMSO in cell-based assays).
- Validate target engagement using orthogonal methods (e.g., SPR for binding affinity, enzymatic inhibition assays).
- Compare results with structural analogs (e.g., 2-Amino-5-(3-chlorophenyl)pyridine-3-carboxylic acid) to isolate substituent-specific effects .
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Catalyst screening : Replace palladium with cheaper copper(I) iodide for cost-effective coupling steps.
- Solvent optimization : Use toluene instead of DMF to reduce side reactions during cyclization.
- Temperature gradients : Employ gradual heating (e.g., 50°C → 110°C) to control exothermic intermediates.
- In-line monitoring : Use FT-IR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
Q. What is the structure-activity relationship (SAR) of this compound in enzyme inhibition studies?
The para-chlorophenyl group enhances binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). The pyridine-carboxylic acid moiety chelates metal ions in metalloenzymes. Modifying the amino group (–NH₂) to –NHR (R = alkyl/aryl) can improve selectivity, as seen in analogs with 10–100x higher potency against tyrosine kinases .
Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug discovery?
In vitro studies show moderate CYP3A4 inhibition (IC₅₀ ~15–20 μM), likely due to the chlorophenyl group’s π-π stacking with the heme cofactor. To reduce off-target effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
